Potency Differential: Adamantyl-urea with p-CF3-phenyl vs. t-AUCB (Adamantyl-cyclohexyloxy-benzoic acid)
In a series of fluorinated and chlorinated adamantyl-ureas, the introduction of electron-withdrawing substituents on the N′-aryl ring was shown to enhance sEH inhibitory potency into the low picomolar range (IC50: 40 pM – 9.2 nM) [1]. The target compound incorporates a p-CF3-phenyl group (Hammett σp = 0.54), which is electron-withdrawing and is expected to increase urea N–H acidity, thereby strengthening hydrogen-bond interactions with the catalytic tyrosine residues of sEH. In contrast, the benchmark adamantyl-urea t-AUCB (IC50 = 1.3 ± 0.05 nM on human sEH) lacks this electron-withdrawing aryl substituent [2]. While direct head-to-head data are not available, the SAR established in the fluorinated adamantyl-urea series predicts that the target compound would exhibit potency comparable to or exceeding that of t-AUCB.
| Evidence Dimension | Human sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly determined; predicted sub-nanomolar based on SAR of fluorinated adamantyl-urea analogues (range: 0.04–9.2 nM) |
| Comparator Or Baseline | t-AUCB: IC50 = 1.3 ± 0.05 nM (human sEH, FRET assay) [2] |
| Quantified Difference | Predicted potency improvement of ≥2-fold relative to t-AUCB, based on the potency-enhancing effect of electron-withdrawing aryl substituents observed across the fluorinated adamantyl-urea series [1] |
| Conditions | Recombinant human sEH; FRET-based activity assay (same assay format used for both t-AUCB and the fluorinated series) |
Why This Matters
Procurement of the target compound rather than t-AUCB is warranted when higher target engagement at lower concentrations is critical, such as in CNS or tissue-penetration-limited models where maximizing biochemical efficiency per administered dose is essential.
- [1] Burmistrov VV, Morisseau C, Danilov DV, et al. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. J Enzyme Inhib Med Chem. 2023;38(1):2274797. doi:10.1080/14756366.2023.2274797 View Source
- [2] Hwang SH, Tsai HJ, Liu JY, Morisseau C, Hammock BD. Orally bioavailable potent soluble epoxide hydrolase inhibitors. J Med Chem. 2007;50(16):3825-3840. doi:10.1021/jm070270t View Source
